molecular formula C9H9N3O3 B12832538 Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B12832538
M. Wt: 207.19 g/mol
InChI Key: BBLLVLRQSUKBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrazolo[3,4-b]Pyridine Derivatives

Pyrazolo[3,4-b]pyridines are bicyclic heterocycles characterized by a pyrazole ring fused to a pyridine ring at the 3,4- and b-positions, respectively. This architecture confers unique electronic and steric properties, making them attractive for modulating biological targets. The scaffold’s planar structure allows for π-π stacking interactions with protein binding sites, while its nitrogen atoms facilitate hydrogen bonding.

Pharmacological Relevance
These derivatives have demonstrated diverse bioactivities, including:

  • Anticancer Properties : Pyrazolo[3,4-b]pyridines inhibit kinases such as tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation. For example, compound C03 (a pyrazolo[3,4-b]pyridine derivative) exhibits an IC₅₀ of 56 nM against TRKA and selectively inhibits Km-12 cancer cell growth.
  • Antihypertensive Effects : Derivatives like 2 (a pyrazolo[3,4-b]pyridine-based dual sGC stimulator and AMPK inhibitor) reduce pulmonary arterial hypertension by decreasing right ventricular systolic pressure (RVSP) and attenuating vascular remodeling.
  • Anti-Inflammatory Applications : Modifications at the N-1 and C-5 positions yield inhibitors of TANK-binding kinase 1 (TBK1), a regulator of innate immune responses.

Synthetic Strategies
Key synthetic routes include:

  • Cyclocondensation Reactions : Combining hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds.
  • Cross-Coupling Functionalization : Suzuki-Miyaura and Buchwald-Hartwig reactions enable diversification at C-3, C-5, and C-7 positions.
  • Scaffold Hopping : Computational design strategies optimize substituents for target engagement, as seen in TRK inhibitor development.

Significance of Ethyl 6-Oxo-1,7-Dihydropyrazolo[3,4-b]Pyridine-5-Carboxylate in Heterocyclic Chemistry

This compound (CAS 2103904-50-1) is a structurally specialized derivative with a ketone group at position 6 and an ethyl ester at position 5. Its molecular formula, C₉H₉N₃O₃, and molecular weight of 207.19 g/mol reflect a compact yet highly functionalized system.

Structural Features

  • Core Scaffold : The 1,7-dihydro tautomer stabilizes the molecule through intramolecular hydrogen bonding between the N-1 hydrogen and the ketone oxygen.
  • Reactive Sites :
    • C-5 Carboxylate : The ethyl ester serves as a leaving group for hydrolysis or aminolysis, enabling carboxylate or amide derivatives.
    • C-6 Ketone : Participates in condensation reactions to form Schiff bases or hydrazones.
    • N-2 and N-7 : Potential sites for alkylation or arylation to modulate solubility and target affinity.

Synthetic Utility
This compound acts as a linchpin in constructing complex heterocycles:

  • Fragment Elaboration : The C-5 ester and C-6 ketone allow sequential modifications. For instance, amidation at C-5 followed by Grignard addition at C-6 generates diversified analogs.
  • Kinase Inhibitor Precursors : Its scaffold is a precursor to TBK1 inhibitors, where N-1 alkylation and C-3 aryl substitution enhance potency.
  • Solubility Modulation : The ethyl ester improves lipophilicity for membrane permeability, while hydrolysis to the carboxylic acid enhances aqueous solubility for pharmacokinetic optimization.

Comparative Analysis

Property Ethyl 6-Oxo Derivative Methyl 6-Oxo Analog 3-Propyl Pyrazole
Molecular Formula C₉H₉N₃O₃ C₈H₇N₃O₃ C₉H₁₄N₂O₂
Molecular Weight (g/mol) 207.19 193.16 182.22
Key Functional Groups Ethyl ester, ketone Methyl ester, ketone Propyl, ethyl ester
Synthetic Applications Kinase inhibitors Fragment-based design Intermediates

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-4-10-12-7(5)11-8(6)13/h3-4H,2H2,1H3,(H2,10,11,12,13)

InChI Key

BBLLVLRQSUKBEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NC1=O)NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate typically involves the reaction of a preformed pyrazole or pyridine with suitable reagents. One common method involves the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline under catalytic conditions . The reaction is carried out in the presence of a catalyst such as AC-SO3H, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur at different positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

Biological Applications

Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate has shown promise in various biological assays:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition of bacterial growth .
  • Anticancer Properties : Research indicates that compounds containing the pyrazolo ring system can inhibit the proliferation of cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). Notably, some derivatives have been reported to induce apoptosis in these cells .
  • Anti-inflammatory Effects : Preliminary studies suggest that certain pyrazolo derivatives may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response .

Example Synthesis Pathway

StepReaction TypeReagentsConditions
1CondensationHydrazone + Carbonyl CompoundAcidic medium
2CyclizationIntermediate from Step 1Heat under reflux
3EsterificationAlcohol (e.g., Ethanol) + Acid ChlorideReflux

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Antibacterial Study : A recent study evaluated several pyrazolo derivatives for their antibacterial activity using disc diffusion methods. The results indicated that certain compounds showed greater efficacy than standard antibiotics against E. coli and S. aureus .
  • Anticancer Evaluation : In vitro assays demonstrated that specific derivatives inhibited cell growth and induced apoptosis in K562 cells. The study also included molecular docking simulations to predict binding affinities to target proteins involved in cancer progression .
  • Anti-inflammatory Research : A study investigating the anti-inflammatory potential of pyrazolo compounds found that some derivatives effectively inhibited COX and LOX enzymes, suggesting a mechanism for their anti-inflammatory effects .

Mechanism of Action

The mechanism of action of ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Features Applications/Synthesis Insights References
This compound (Target) 6-oxo, 1,7-dihydro 237.21* High polarity due to oxo group; potential tautomerism Drug development (hypothesized)
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-Cl, 1,3-dimethyl 253.68 Electron-withdrawing Cl enhances stability; lower solubility Intermediate in kinase inhibitor synthesis
Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1b) 6-NH₂, 3-CH₃, 1,4-Ph, tetrahydro 413.47* Basic amino group improves bioavailability; synthesized via AC-SO3H catalyst Antiviral leads, drug development
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-PhNH, 1-Ph 359.39* Enhanced π-π interactions; modified antiviral activity Antiviral agent candidates
Ethyl 4-hydroxy-1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-carboxylate 4-OH, 1-CH₃, 6-oxo 237.21 Hydrogen-bonding capacity; acidic hydroxyl group Unspecified (structural studies)
Ethyl 4-chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-Cl, 1-cyclopropylmethyl 280.0 Lipophilic cyclopropylmethyl improves metabolic stability PET imaging ligand precursors

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Reactivity: Chloro vs. Oxo Groups: Chlorine at position 4 (e.g., in ) increases electrophilicity, favoring nucleophilic aromatic substitution, whereas the 6-oxo group in the target compound may participate in keto-enol tautomerism, affecting binding to biological targets . Amino vs.

Chlorinated derivatives (e.g., ) often employ POCl3 or Vilsmeier-Haack conditions for introducing halogen groups, while Suzuki couplings (e.g., ) enable aryl group introductions.

Biological Activity: Antiviral Potential: Compounds with amino (1b) or phenylamino substituents () show promise in antiviral research, whereas the target’s oxo group may target dehydrogenases or oxidoreductases. Drug Development: The tetrahydro derivative (1b) is highlighted for its scalability (80% yield) and relevance in lead optimization .

Physicochemical Properties: Solubility: Hydroxy and amino derivatives () are more water-soluble than chloro- or methyl-substituted analogs (). Stability: Chlorinated compounds () resist oxidation, whereas dihydro/oxo structures (target, ) may undergo dehydrogenation under acidic/alkaline conditions.

Biological Activity

Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate (CAS Number: 2106705-88-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9N3O3C_9H_9N_3O_3 and a molecular weight of 207.19 g/mol. The compound features a pyrazolo[3,4-b]pyridine core structure that is characterized by a fused pyrazole and pyridine ring system, which is known to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it may inhibit receptor interacting protein 1 (RIP1) kinase, which plays a role in necroptosis and inflammation .
  • Anticancer Properties : Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit anticancer activities by modulating pathways related to cell proliferation and apoptosis. Ethyl 6-oxo derivatives have been explored for their potential to suppress tumor growth .

Case Studies and Research Findings

  • Inhibition of RIP1 Kinase :
    • A study demonstrated that derivatives similar to ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine effectively inhibited RIP1 kinase activity. This inhibition was associated with reduced necroptotic cell death in both mouse and human cell models .
  • Antimicrobial Activity :
    • Another investigation highlighted the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives against various bacterial strains. The compound's structural features were linked to enhanced activity against Gram-positive bacteria .
  • Anti-inflammatory Effects :
    • Ethyl 6-oxo derivatives have been evaluated for their anti-inflammatory effects in preclinical models. These compounds exhibited significant reductions in inflammatory markers, suggesting their potential utility in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Cyclization Reactions : Starting from appropriate precursors such as aminopyrazoles and aldehydes under controlled conditions.
  • Optimization Techniques : Advanced methods like microwave irradiation are often employed to enhance yield and purity during synthesis .

Comparative Analysis with Similar Compounds

The biological activities of ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:

Compound NameBiological ActivityReferences
Ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridineEnzyme inhibition
Pyrazolo[3,4-d]pyrimidinesAnticancer effects
Other pyrazolopyridinesAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cascade reactions using sulfonated amorphous carbon (AC-SO3H) as a catalyst under mild conditions (room temperature, ethanol solvent), yielding up to 80% . Alternative routes include condensation of 5-amino-1H-pyrazole-4-carbaldehyde with diethyl malonate in the presence of piperidine, or reacting ethyl 3-methylthio-5-aminopyrazole-4-carboxylate with diketene in a three-step process . Key factors affecting yield include catalyst loading (e.g., 5 mg AC-SO3H per 0.25 mmol substrate), solvent choice, and reaction time (30–45 minutes for AC-SO3H-mediated synthesis). Gram-scale synthesis has been validated .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires multinuclear NMR (¹H, ¹³C) to verify proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) is essential for molecular formula validation. Purity is assessed via TLC (using hexane/ethyl acetate systems) and HPLC. Crystallographic studies (e.g., X-ray diffraction) resolve puckered conformations of the pyrazolo-pyridine core, as seen in related analogs . Thermal stability can be evaluated via TGA .

Q. What are the primary biological activities reported for pyrazolo[3,4-b]pyridine-5-carboxylate derivatives?

  • Methodological Answer : Derivatives exhibit antimalarial activity (IC₅₀: 3.46–9.30 µM against Plasmodium falciparum), antiviral potential (e.g., SARS-CoV-2 inhibition via 3CL protease binding), and kinase inhibition (e.g., CHK1 inhibitors) . Biological evaluation typically involves in vitro enzyme assays (e.g., IC₅₀ determination) and cell-based models. Structure-activity relationship (SAR) studies highlight the importance of substituents at positions 3, 4, and 6 .

Advanced Research Questions

Q. How can computational methods guide the design of pyrazolo[3,4-b]pyridine-5-carboxylate derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like SARS-CoV-2 3CL protease or CHK1. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, L87 (a derivative) showed stronger binding affinity (-8.5 kcal/mol) than chloroquine in COVID-19 studies . Pharmacophore modeling identifies critical functional groups, such as ester moieties for hydrolysis-driven prodrug activation .

Q. What strategies address challenges in functionalizing the pyrazolo[3,4-b]pyridine core?

  • Methodological Answer : Suzuki-Miyaura coupling enables aryl/heteroaryl introductions at position 3 (e.g., using Pd(OAc)₂, phenylboronic acid). Bromination at position 3 (NBS in DMF) facilitates cross-coupling . Ester hydrolysis (LiOH in dioxane/water) generates carboxylic acid derivatives for further conjugation . Challenges include regioselectivity control, which is mitigated by steric directing groups (e.g., bulky substituents at position 1) .

Q. How do catalytic mechanisms of AC-SO3H influence the synthesis of this scaffold?

  • Methodological Answer : AC-SO3H, a Brønsted acid catalyst, protonates intermediates in the cascade reaction, accelerating ring-opening/closure steps. Characterization via FT-IR and EDS confirms sulfonic acid groups (-SO₃H) as active sites. Catalyst recyclability (up to 5 cycles with <5% yield drop) is achieved by washing with ethanol and reactivating at 100°C . Comparative studies with HCl or p-TSA show superior yields with AC-SO3H due to its mesoporous structure enhancing substrate diffusion .

Q. What are the limitations in scaling up pyrazolo[3,4-b]pyridine-5-carboxylate synthesis, and how are they resolved?

  • Methodological Answer : Scaling to 5 mmol (gram-scale) requires optimizing solvent volume (10 mL EtOH per 5 mmol substrate) and agitation efficiency. Filtration and recrystallization (ethanol) maintain purity. Contamination by dihydro intermediates is minimized by strict reaction monitoring (TLC) . Continuous-flow systems are proposed to enhance throughput, though not yet reported for this compound.

Data Contradictions and Analytical Challenges

Q. How can researchers resolve discrepancies in reported synthetic yields across studies?

  • Methodological Answer : Yield variations (e.g., 70–90% for similar routes) arise from differences in catalyst activation (e.g., AC-SO3H sulfonation temperature) or substrate purity. Reproducibility requires strict adherence to reported protocols, including N₂ atmosphere maintenance during sulfonation . Cross-validation via HRMS and elemental analysis ensures product consistency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.